molecular formula C8H7BrClNO3 B8803684 1-(2-Bromoethoxy)-2-chloro-4-nitrobenzene CAS No. 125174-30-3

1-(2-Bromoethoxy)-2-chloro-4-nitrobenzene

Cat. No.: B8803684
CAS No.: 125174-30-3
M. Wt: 280.50 g/mol
InChI Key: JMXPNZROKBLLIU-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-chloro-4-nitrobenzene is a useful research compound. Its molecular formula is C8H7BrClNO3 and its molecular weight is 280.50 g/mol. The purity is usually 95%.
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Properties

CAS No.

125174-30-3

Molecular Formula

C8H7BrClNO3

Molecular Weight

280.50 g/mol

IUPAC Name

1-(2-bromoethoxy)-2-chloro-4-nitrobenzene

InChI

InChI=1S/C8H7BrClNO3/c9-3-4-14-8-2-1-6(11(12)13)5-7(8)10/h1-2,5H,3-4H2

InChI Key

JMXPNZROKBLLIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dibromoethane (14.9 ml, 0.1728 mol) and 2-chloro-4-nitrophenol (10 g, 0.0576 mol) were dissolved in dimethylfomamide (250 ml) and potassium carbonate (9.55 g) was added to the resulting solution, followed by stirring at 85° C. for 30 min. Thereafter, the reaction solution was diluted with water and subjected to three extractions with ethyl acetate. The organic extracts were combined, dried with magnesium and the solvent was evaporated; thereafter, the residue was purified by being subjected to column chromatography using a 1:1 solvent system of n-hexane and ethyl acetate as an eluent and the fractions containing the end product were collected and subjected to evaporation to yield the end compound 1-(2-chloro-4-nitrophenoxy)-2-bromoethane (14.0 g) as a yellow solid mass.
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.55 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

36.6 mL (416 mmol) of 1,2-dibromoethane is dissolved in 200 mL of DMF and 11.5 g (83.3 mmol) of potassium carbonate is added. 7.20 g (41.6 mmol) of 2-chloro-4-nitrophenol in 40 mL of DMF is slowly added dropwise to this mixture. The mixture is stirred for 3 hours at ambient temperature. The solvent is eliminated, the residue is taken up in ethyl acetate and washed with saturated saline solution. The organic phase is dried over sodium sulfate. The solvent is eliminated and the residue is purified through a silica gel column with a gradient of petroleum ether/ethyl acetate (4:1 to 9:1). Yield: 7.9 g (68% of theory); Rf value: 0.55 (silica gel, petroleum ether/ethyl acetate=3:1); C8H7BrClNO3.
Quantity
36.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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